molecular formula C19H22N4O2S B1663225 7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione

7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione

Cat. No.: B1663225
M. Wt: 370.5 g/mol
InChI Key: MGHRGGHCCMMDND-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML146 is a selective small molecule inhibitor of nucleotide-binding oligomerization domain-containing protein 1 (NOD1). NOD1 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing specific microbial ligands. ML146 has been identified as a potent inhibitor of NOD1, exhibiting moderate selectivity and efficacy in various biological assays .

Chemical Reactions Analysis

ML146 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit NOD1-dependent nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. This inhibition is achieved through the binding of ML146 to the NOD1 receptor, preventing its activation and subsequent downstream signaling . The major products formed from these reactions are the inhibited forms of NOD1 and the downstream signaling molecules.

Comparison with Similar Compounds

ML146 belongs to the purine-2,6-diones class of NOD1 inhibitors. Similar compounds in this class include ML029, ML130, ML236, and ML237 . These compounds also target the NOD1 receptor but may exhibit different selectivity and potency profiles. ML146 is unique in its moderate selectivity and efficacy, making it a valuable tool for studying NOD1-related biological processes .

If you have any further questions or need additional information, feel free to ask!

Properties

IUPAC Name

7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-3-4-12-23-15-16(22(2)18(25)21-17(15)24)20-19(23)26-13-8-11-14-9-6-5-7-10-14/h3-7,9-10H,8,11-13H2,1-2H3,(H,21,24,25)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHRGGHCCMMDND-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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